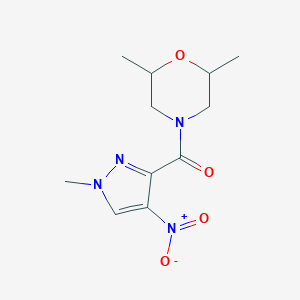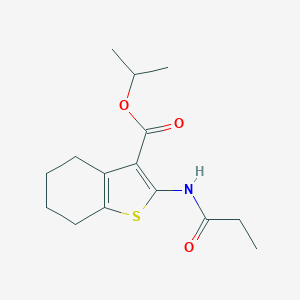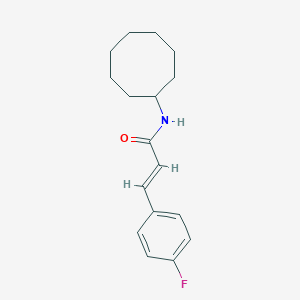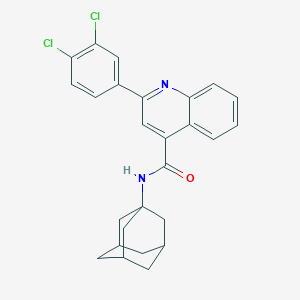
N~4~-(1-ADAMANTYL)-2-(3,4-DICHLOROPHENYL)-4-QUINOLINECARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~4~-(1-ADAMANTYL)-2-(3,4-DICHLOROPHENYL)-4-QUINOLINECARBOXAMIDE is a synthetic compound that belongs to the class of arylcarboxamide derivatives. This compound is of interest due to its potential biological activities, particularly in the field of medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-(1-ADAMANTYL)-2-(3,4-DICHLOROPHENYL)-4-QUINOLINECARBOXAMIDE typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.
Coupling with the Carboxamide Group: The final step involves the coupling of the quinoline core with the carboxamide group, which can be achieved through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N~4~-(1-ADAMANTYL)-2-(3,4-DICHLOROPHENYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core, using reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
N~4~-(1-ADAMANTYL)-2-(3,4-DICHLOROPHENYL)-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent, showing activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.
Biological Research: It is used in studies investigating the inhibition of mycobacterial membrane protein large 3 (MmpL3), a target for anti-tubercular drugs.
Chemical Research: The compound serves as a model for studying the reactivity and stability of arylcarboxamide derivatives.
Mécanisme D'action
The mechanism of action of N4-(1-ADAMANTYL)-2-(3,4-DICHLOROPHENYL)-4-QUINOLINECARBOXAMIDE involves the inhibition of the mycobacterial membrane protein large 3 (MmpL3). This protein is essential for the transport of mycolic acids, which are critical components of the mycobacterial cell wall. By inhibiting MmpL3, the compound disrupts cell wall synthesis, leading to the death of the mycobacteria .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthamide Derivatives: These compounds also exhibit anti-tubercular activity and share structural similarities with N4-(1-ADAMANTYL)-2-(3,4-DICHLOROPHENYL)-4-QUINOLINECARBOXAMIDE.
Quinolone-2-carboxamides: These compounds are potential MmpL3 inhibitors and have shown activity against drug-resistant strains of Mycobacterium tuberculosis.
Uniqueness
N~4~-(1-ADAMANTYL)-2-(3,4-DICHLOROPHENYL)-4-QUINOLINECARBOXAMIDE is unique due to its adamantyl group, which imparts increased lipophilicity and stability to the molecule. This structural feature enhances its ability to penetrate cell membranes and reach its target site within the mycobacteria .
Propriétés
Formule moléculaire |
C26H24Cl2N2O |
|---|---|
Poids moléculaire |
451.4 g/mol |
Nom IUPAC |
N-(1-adamantyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C26H24Cl2N2O/c27-21-6-5-18(10-22(21)28)24-11-20(19-3-1-2-4-23(19)29-24)25(31)30-26-12-15-7-16(13-26)9-17(8-15)14-26/h1-6,10-11,15-17H,7-9,12-14H2,(H,30,31) |
Clé InChI |
CZKMIYJVASRWDN-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC(=C(C=C6)Cl)Cl |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC(=C(C=C6)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![isopropyl 2-[(4-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B333216.png)
![METHYL 2-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B333218.png)
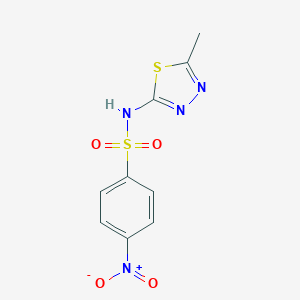
![Propyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B333223.png)
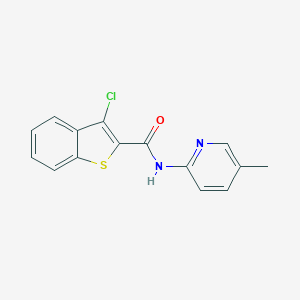
![2-[[(Z)-[1-(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B333226.png)
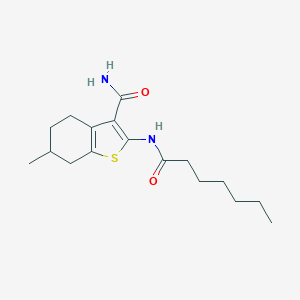
![ethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B333231.png)
![N'-[(Z)-(3-methyl-1-naphthalen-1-yl-5-oxopyrazol-4-ylidene)methyl]adamantane-1-carbohydrazide](/img/structure/B333232.png)
![Methyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B333234.png)
